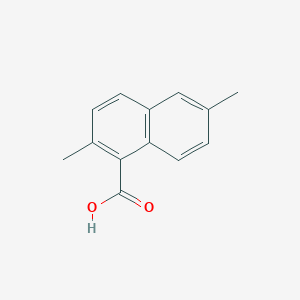

2,6-Dimethylnaphthalene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEATXLWFWACOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Kinetics in the Formation of Naphthalene Carboxylic Acids

Free Radical Chain Mechanisms in Alkylaromatic Oxidation

The free-radical chain reaction for the oxidation of 2,6-DMN can be described by the fundamental steps of initiation, propagation, and termination. wikipedia.orgmasterorganicchemistry.com While the precise sequence and intermediates can be complex, a general mechanism can be outlined as follows:

Initiation: This initial step involves the generation of free radicals. In the context of the Co/Mn/Br catalytic system, the initiation is facilitated by the catalyst. The cobalt and manganese ions play a crucial role in activating the molecular oxygen and the C-H bonds of the methyl groups on the 2,6-DMN molecule. The bromide component is understood to act as a promoter, facilitating the formation of radical species. research-nexus.netgoogle.comlexsung.com A possible initiation sequence involves the abstraction of a hydrogen atom from one of the methyl groups of 2,6-DMN by a metal-peroxy complex or a bromine radical, forming a naphthylmethyl radical.

Propagation: Once a radical species is formed, a self-sustaining cycle of reactions, known as propagation, occurs. This phase accounts for the main conversion of the starting material to the product. masterorganicchemistry.com The naphthylmethyl radical rapidly reacts with molecular oxygen to form a naphthylperoxy radical. This peroxy radical can then abstract a hydrogen atom from another 2,6-DMN molecule, thereby regenerating the naphthylmethyl radical and forming a naphthyl hydroperoxide. This hydroperoxide can then decompose, often with the assistance of the metal catalyst, to form an aldehyde, which is subsequently oxidized to a carboxylic acid. This sequence of reactions continues, oxidizing both methyl groups.

Termination: The chain reaction is eventually terminated when two radical species react with each other to form a stable, non-radical product. masterorganicchemistry.com Termination steps are essential for controlling the reaction and preventing runaway processes. Possible termination reactions include the combination of two naphthylmethyl radicals, two peroxy radicals, or a naphthylmethyl radical with a peroxy radical.

The kinetics of 2,6-DMN oxidation are significantly influenced by various reaction conditions, which in turn affect the rate of formation of the desired carboxylic acid and the distribution of products. Key parameters include temperature, pressure, and catalyst concentration.

Systematic studies have shown that increasing the reaction temperature generally increases the reaction rate. google.comresearchgate.net However, excessively high temperatures can lead to the formation of undesirable by-products and even charring. For instance, it has been noted that at temperatures exceeding 180°C, the formation of black, carbide-like products increases, which hinders the isolation of the desired naphthalene (B1677914) carboxylic acid in high yield. google.com

The concentration of the catalyst components (cobalt, manganese, and bromine) also plays a critical role. The yield of 2,6-NDA is heavily dependent on the concentrations of cobalt and bromine. The concentration of manganese has been observed to be closely related to the color of the final product, and adjusting the levels of manganese and bromine can help reduce the undesirable combustion of the solvent. google.comresearchgate.net

The partial pressure of oxygen is another crucial factor. The oxidation must be conducted under pressurized conditions to ensure a sufficient concentration of dissolved oxygen in the liquid phase. An oxygen partial pressure of at least 0.5 atmospheres (absolute) is generally considered essential for the reaction to proceed efficiently.

Interactive Table: Influence of Reaction Conditions on 2,6-DMN Oxidation Kinetics.

| Parameter | Effect on Reaction Rate | Notes |

|---|---|---|

| Temperature | Increases with temperature | Excessively high temperatures can lead to increased by-product formation. |

| Catalyst Concentration | Increases with catalyst concentration | The ratio of Co, Mn, and Br is crucial for optimizing yield and selectivity. |

| Oxygen Partial Pressure | Increases with pressure | A minimum partial pressure is necessary to maintain the reaction. |

| Substrate Concentration | Influences reaction rate | Higher concentrations can lead to mass transfer limitations. |

Isomerization Pathways of Dimethylnaphthalenes Relevant to Regioselective Functionalization

The selective synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid is intrinsically linked to the availability of high-purity 2,6-DMN. The isomerization of other dimethylnaphthalene isomers to the desired 2,6-isomer is a critical process in many synthetic routes. nacatsoc.org The ten isomers of DMN can be grouped into distinct triads based on the migration chemistry of their methyl groups. nacatsoc.org Notably, only the isomers within the 2,6-triad (1,5-DMN and 1,6-DMN) can be efficiently isomerized to 2,6-DMN. nacatsoc.org

The isomerization of dimethylnaphthalenes is believed to proceed through an intramolecular 1,2-methyl shift. This mechanism involves the migration of a methyl group to an adjacent carbon atom on the naphthalene ring. Experimental data on the isomerization of the 2,6-, 1,6-, and 1,5-DMN set are consistent with a consecutive reversible first-order reaction scheme involving these 1,2-shifts.

The isomerization process is typically catalyzed by strong acids, such as anhydrous hydrofluoric acid-boron trifluoride or acidic zeolites. The reaction mechanism involves the protonation of the naphthalene ring by the acid catalyst, leading to the formation of a carbocation intermediate, also known as an arenium ion.

Once the naphthalene ring is protonated, the electron density distribution is altered, facilitating the shift of a methyl group to an adjacent carbon atom. This methyl shift proceeds through a transition state where the methyl group is partially bonded to both the original and the target carbon atoms. Subsequent deprotonation of the rearranged carbocation yields the isomerized dimethylnaphthalene. The stability of the carbocation intermediates plays a significant role in determining the favored isomerization pathways.

Understanding By-product Formation and Selectivity Control in Naphthalene Carboxylic Acid Synthesis

In the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid, several by-products are typically formed. google.comgoogle.com Understanding the pathways to these impurities is essential for developing strategies to control selectivity and improve the purity of the final product.

Commonly observed by-products include:

Trimellitic acid (TMLA): This is formed through the oxidative degradation of one of the aromatic rings of the naphthalene nucleus. google.comgoogle.com

Bromo-naphthalenedicarboxylic acid (BrNDA): This by-product arises from the bromination of the naphthalene ring by the bromine component of the catalyst system. google.comgoogle.com

2-Naphthoic acid (2-NA): This is formed due to the loss of one of the methyl (or carboxyl) groups during the oxidation reaction. google.com

Interactive Table: Common By-products in 2,6-DMN Oxidation and Their Origin.

| By-product | Chemical Name | Origin |

|---|---|---|

| TMLA | Trimellitic acid | Oxidation of the naphthalene ring |

| FNA | 2-Formyl-6-naphthoic acid | Incomplete oxidation of a methyl group |

| BrNDA | Bromo-naphthalenedicarboxylic acid | Bromination of the naphthalene ring |

| 2-NA | 2-Naphthoic acid | Decarboxylation or loss of a methyl group |

Formation of Aldehyde and Acyl Naphthoic Acid Intermediates

The oxidation of the two methyl groups on the 2,6-dimethylnaphthalene molecule to carboxylic acid groups does not occur in a single step. Instead, it is a sequential process that involves the formation of several key intermediates, including aldehydes and acyl naphthoic acids. researchgate.net The reaction network shows that the process is a typical cascade reaction where the methyl groups are successively oxidized. researchgate.net

The initial step involves the oxidation of one methyl group on 2,6-DMN to form 6-methyl-2-naphthaldehyde (B8781918) (2,6-MND) and subsequently 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA). acs.org The second methyl group is then oxidized. A crucial and often rate-limiting intermediate in this latter stage is 6-formyl-2-naphthoic acid (2,6-FNA), an acyl naphthoic acid. acs.orgresearchgate.netkoreascience.kr Research has demonstrated that the oxidation of 2,6-FNA to the final product, 2,6-naphthalenedicarboxylic acid (2,6-NDA), can be the most challenging step in the entire sequence. acs.orgresearchgate.net This difficulty is partly attributed to the very low solubility of 2,6-FNA in the commonly used acetic acid solvent, which can cause it to precipitate during the reaction. acs.org The presence of these intermediates is well-established, and they are often found in mixtures resulting from the incomplete oxidation of 2,6-DMN. google.com

The general pathway for the oxidation can be summarized as follows: 2,6-DMN → [6-methyl-2-naphthaldehyde & 6-methyl-2-naphthalenecarboxylic acid] → 6-formyl-2-naphthoic acid → 2,6-naphthalenedicarboxylic acid. acs.org

Below is a table summarizing the key intermediates identified in the oxidation of 2,6-dimethylnaphthalene.

| Intermediate Compound | Chemical Class | Role in Reaction Pathway |

| 6-methyl-2-naphthaldehyde (2,6-MND) | Aldehyde | Product of the initial oxidation of one methyl group of 2,6-DMN. acs.org |

| 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA) | Naphthoic Acid | Formed from the oxidation of 6-methyl-2-naphthaldehyde. acs.org |

| 2-hydroxymethyl-6-methylnaphthalene | Naphthyl Alcohol | Identified as an early-stage intermediate product. koreascience.kr |

| 6-formyl-2-naphthoic acid (2,6-FNA) | Acyl Naphthoic Acid | Key intermediate from the oxidation of the second methyl group; its conversion is often the rate-limiting step. acs.orgresearchgate.net |

Bromination and Deactivation Phenomena

In the widely used Co-Mn-Br catalyst system, bromine plays a critical role in initiating and propagating the free-radical oxidation chain. The bromine component, often introduced as HBr or a metal bromide, acts as a radical initiator. It facilitates the abstraction of a hydrogen atom from a methyl group of the alkylnaphthalene, which is the first step in the oxidation sequence. The resulting radical then reacts with oxygen, continuing the chain reaction. researchgate.net The synergistic effect of the ternary Co-Mn-Br catalyst is well-documented, with each component having a specific function that leads to higher product yields than binary (Co-Br, Mn-Br) or single-component systems. researchgate.net

However, the presence of bromine can also lead to undesirable side reactions, primarily the electrophilic substitution on the aromatic naphthalene ring. This ring bromination results in the formation of impurities such as bromo-naphthalenedicarboxylic acid. The formation of these brominated byproducts represents a deactivation phenomenon in several ways:

Product Contamination: The brominated products are impurities that can be difficult to separate from the final product, affecting its purity and quality.

Catalyst Inhibition: While not fully established as a primary deactivation route, the formation of highly stable brominated aromatic compounds could potentially interfere with the catalyst cycle, though catalyst inactivation is more commonly associated with the formation of inactive metal oxides under certain conditions.

The control of bromine concentration and reaction conditions is therefore essential to maximize its catalytic benefit while minimizing deactivation through ring bromination. Research indicates that the concentrations of both manganese and bromine can be adjusted to reduce undesirable side reactions, such as solvent burning. koreascience.kr

The following table outlines the dual role of bromine in the catalytic oxidation process.

| Phenomenon | Description | Effect on Reaction |

| Catalytic Activation | Bromine acts as a radical initiator, facilitating hydrogen abstraction from the methyl groups on the naphthalene substrate. researchgate.net | Positive: Initiates and sustains the desired oxidation chain reaction, leading to the formation of carboxylic acids. |

| Ring Bromination | Electrophilic attack of bromine species on the aromatic naphthalene nucleus, leading to C-Br bond formation. | Negative (Deactivation): Leads to the formation of unwanted and difficult-to-remove byproducts (e.g., bromo-naphthalenedicarboxylic acid), reducing yield and purity. |

| Solvent Burning | Bromine concentration can influence the rate of solvent (acetic acid) oxidation, an undesirable side reaction. koreascience.kr | Negative (Deactivation): Consumes solvent and can lead to process inefficiencies. |

Catalysis Science in the Synthesis and Transformation of 2,6 Dimethylnaphthalene 1 Carboxylic Acid Precursors and Derivatives

Heterogeneous Catalysis for Dimethylnaphthalene Isomerization

The selective synthesis of 2,6-dimethylnaphthalene (B47086) is a significant challenge due to the formation of a mixture of ten different dimethylnaphthalene isomers with similar physical and chemical properties. Heterogeneous catalysis, particularly using shape-selective zeolites, is a key technology to control the isomerization of these mixtures to favor the desired 2,6-DMN isomer.

A variety of zeolite catalysts have been investigated for the synthesis of 2,6-DMN through processes like the methylation of naphthalene (B1677914) or 2-methylnaphthalene, and the isomerization of other DMN isomers. Zeolites such as H-beta, SAPO-11, and MCM-41 have demonstrated potential in these reactions. For instance, 2,6-DMN can be synthesized by the methylation of 2-methylnaphthalene (2-MN) over beta-type zeolite catalysts. researchgate.netgoogle.com

SAPO-11 has shown particularly high shape-selectivity and stability in the methylation of naphthalene to produce 2,6-DMN. This is attributed to its specific pore structure which is well-matched with the molecular dimensions of 2,6-DMN. rsc.org Other zeolites like ZSM-5, ZSM-12, and mordenite have also been studied, with medium-pore zeolites like ZSM-5 often showing a good balance of activity and selectivity. academax.comresearchgate.net

The catalytic performance of these zeolites is influenced by their acidic properties and microporous structure. The acidity of the zeolite is crucial for catalyzing the isomerization and alkylation reactions, while the pore structure dictates the shape selectivity.

Table 1: Performance of Various Zeolite-Based Catalysts in 2,6-DMN Synthesis

| Catalyst | Reactant(s) | Key Findings | Reference |

|---|---|---|---|

| H-beta | 2-Methylnaphthalene | Can be used for both methylation and isomerization processes. researchgate.net | researchgate.net |

| SAPO-11 | Naphthalene, Methanol | Exhibits high shape-selectivity and stability for 2,6-DMN synthesis due to its pore structure. rsc.orgacademax.com | rsc.orgacademax.com |

| MCM-41 | Naphthalene, Methanol | Investigated for DMN synthesis. | |

| ZSM-5 | Naphthalene, Methanol | Medium pore size leads to high product selectivity. academax.com | academax.com |

| ZSM-12 | Naphthalene, Methanol | Alkaline treatment can improve catalytic performance by adjusting acidity and creating mesopores. researchgate.net | researchgate.net |

Shape selectivity is a critical concept in the synthesis of 2,6-DMN using zeolite catalysts. It arises from the confinement of reactants, products, and transition states within the micropores of the zeolite, which are of a similar dimension to the molecules themselves. mdpi.com This can influence the reaction in several ways: reactant selectivity (allowing only certain reactants to enter the pores), product selectivity (allowing only certain products to diffuse out), and transition-state selectivity (hindering the formation of bulky transition states). mdpi.com

The pore dimensions of the zeolite play a crucial role in determining the product distribution. For instance, the superior performance of SAPO-11 in the methylation of naphthalene is attributed to its pore structure, which favors the formation and diffusion of the linear 2,6-DMN isomer over the slightly bulkier 2,7-DMN isomer. rsc.orgacademax.com The elliptical configuration of 2,6-DMN, with a molecular dimension of approximately 0.64 nm × 1.01 nm, fits well within the pores of certain zeolites, enhancing its selective production. rsc.org In contrast, zeolites with larger pores may lead to a broader range of isomers and byproducts due to reduced shape-selective constraints. academax.com

To enhance the catalytic performance and lifespan, zeolite catalysts are often modified. For example, the impregnation of beta zeolite with zirconium (Zr) has been shown to remarkably enhance the activity and selectivity for 2,6-DMN synthesis from 2-methylnaphthalene. researchgate.netgoogle.com The Zr-modified beta zeolite exhibited a higher conversion of 2-MN and a greater selectivity towards 2,6-DMN compared to the unmodified zeolite. researchgate.netgoogle.com In another study, modification of HZSM-5 and other zeolites with palladium oxide (PdO) was found to improve the stability of the catalyst in the methylation of naphthalene. rsc.org

Catalyst deactivation is a significant issue in these processes, primarily caused by the formation of coke on the active sites of the catalyst. mdpi.comut.ac.ir Coke is a carbonaceous deposit that can block the pores and cover the acid sites, leading to a loss of catalytic activity and selectivity over time. mdpi.comut.ac.irmdpi.comresearchgate.net The deactivation process can be rapid, especially on strong acid sites within the zeolite. mdpi.com The formation of coke is influenced by reaction conditions such as temperature and the nature of the feedstock. ut.ac.irmdpi.com Understanding the mechanisms of coke formation is crucial for developing strategies to minimize deactivation and to regenerate the catalyst, thereby extending its operational life. mdpi.comnih.gov

Homogeneous Catalysis for Oxidation Reactions

The transformation of 2,6-dimethylnaphthalene into its corresponding carboxylic acids is a vital step in the production of high-performance polymers. Homogeneous catalysis, particularly using transition metal complexes, is the predominant method for this liquid-phase oxidation.

The liquid-phase oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid is typically catalyzed by a multi-component system involving cobalt, manganese, and bromine compounds. researchgate.netacademax.com This catalytic system is highly effective in oxidizing the methyl groups of the naphthalene ring to carboxylic acid groups. The reaction proceeds in a stepwise manner, where the two methyl groups are successively oxidized, first to formyl groups and then to carboxyl groups. academax.com

Table 2: Catalytic System for the Oxidation of 2,6-Dimethylnaphthalene

| Catalyst Components | Solvent | Product | Key Features | Reference |

|---|---|---|---|---|

| Cobalt, Manganese, Bromine compounds | Acetic Acid | 2,6-Naphthalenedicarboxylic acid | High conversion and selectivity. The reaction is a cascade of successive oxidations of the methyl groups. researchgate.netgoogle.comacademax.com | researchgate.netgoogle.comacademax.com |

The choice of solvent is critical in the homogeneous oxidation of 2,6-dimethylnaphthalene. Acetic acid is the most commonly used solvent for this reaction, as it is relatively stable under the harsh oxidative conditions and can dissolve the reactants and the catalytic species. google.com However, from a green chemistry perspective, the use of large quantities of volatile organic compounds like acetic acid raises environmental concerns. academie-sciences.frpolimi.it

The principles of green chemistry encourage the use of more environmentally benign solvents or even solvent-free reaction conditions. polimi.it Research into "green solvents" aims to find alternatives that are less toxic, biodegradable, and derived from renewable resources. academie-sciences.frpolimi.it While the direct application of green solvents to the industrial oxidation of 2,6-DMN is still an area of development, the broader field of green chemistry is exploring various options. For example, dimethyl carbonate (DMC) has been proposed as a green solvent for other photocatalytic oxidation reactions. The development of more sustainable catalytic systems, potentially including recyclable catalysts and greener solvents, is a key goal for the future of this chemical process. rsc.org

Biocatalysis for Selective Naphthalene Functionalization

The use of biological systems, including whole microorganisms and isolated enzymes, offers a powerful and environmentally benign approach to the selective functionalization of naphthalene and its derivatives. Biocatalysis can achieve high regio- and stereoselectivity under mild reaction conditions, providing a valuable alternative to traditional chemical methods for the synthesis of complex molecules.

A variety of microorganisms have been identified and characterized for their ability to metabolize naphthalene and its alkylated derivatives. These organisms serve as a rich source of enzymes, primarily oxygenases, that can be harnessed for biocatalytic applications.

Several bacterial strains capable of utilizing 2,6-dimethylnaphthalene (2,6-DMN) as a sole carbon and energy source have been isolated from soil samples. These include strains of Alcaligenes, Pseudomonas, and Flavobacterium. nih.govasm.org For instance, Flavobacteria isolated from soil have demonstrated the ability to grow on 2,6-DMN. nih.govnih.gov Many of these isolates can also oxidize a wide range of other aromatic hydrocarbons. asm.org

The key enzymes initiating the bacterial degradation of aromatic hydrocarbons are often multicomponent dioxygenase systems. nih.gov In the context of naphthalene functionalization, naphthalene 1,2-dioxygenase (NDO) is a well-characterized enzyme. ebi.ac.uk This enzyme system typically consists of a reductase, a ferredoxin, and a terminal oxygenase, which itself is usually composed of alpha and beta subunits. nih.govnih.gov The alpha subunit is primarily responsible for determining the enzyme's substrate specificity. normalesup.org

In addition to terrestrial bacteria, marine microorganisms have been identified as a source of novel dioxygenases. Nocardioides sp. strain KP7, isolated from a Kuwait beach, possesses a phenanthrene dioxygenase with a broad substrate range. nih.govnih.gov This enzyme is a multi-component system encoded by the phdABCD genes, which code for the alpha and beta subunits of the oxygenase, a ferredoxin, and a ferredoxin reductase, respectively. nih.gov Notably, the ferredoxin component of this enzyme features a [3Fe-4S] or [4Fe-4S] type cluster, which is less common than the [2Fe-2S] type found in many other ring-hydroxylating dioxygenases. nih.govcapes.gov.br

The following table summarizes some of the microorganisms and their relevant enzymes involved in the functionalization of naphthalene derivatives.

| Microorganism/Genus | Enzyme System | Key Characteristics |

| Alcaligenes sp. | Dioxygenase | Capable of growth on 2,6-dimethylnaphthalene. nih.gov |

| Pseudomonas sp. | Naphthalene Dioxygenase (NDO) | Metabolizes 2-methylnaphthalene and can be involved in the degradation of 2,6-DMN. nih.govnih.gov |

| Flavobacterium sp. | Dioxygenase | Isolated from soil and able to utilize 2,6-DMN as a growth substrate. nih.govnih.gov |

| Nocardioides sp. KP7 | Phenanthrene Dioxygenase | Possesses a dioxygenase with broad substrate specificity, encoded by phdABCD genes. nih.govnih.gov |

The substrate specificity of the enzymes involved in naphthalene functionalization is a critical factor in determining the products of biocatalytic reactions. Naphthalene dioxygenases and related enzymes have been shown to act on a variety of substituted naphthalenes, often with high selectivity.

Studies on Flavobacteria grown on 2,6-DMN have shown that these organisms can oxidize a broad range of aromatic hydrocarbons at rates comparable to the oxidation of 2,6-DMN itself. asm.org This suggests a relaxed substrate specificity of the enzymes involved. For some Flavobacterium strains, the metabolic pathway for 2,6-DMN converges with the well-established naphthalene degradation pathway found in pseudomonads. nih.govnih.gov

The microbial oxidation of 2,6-DMN has been shown to proceed through the sequential oxidation of the methyl groups. In Pseudomonas sp. strain D-87, the degradation of 2,6-DMN leads to the formation of 2-hydroxymethyl-6-methylnaphthalene and subsequently 6-methylnaphthalene-2-carboxylic acid. This pathway ultimately results in the formation of 2,6-naphthalene dicarboxylic acid.

The initial steps in the biocatalytic transformation of dimethylnaphthalenes can involve either dioxygenation of the aromatic ring to form a cis-dihydrodiol or monooxygenation of a methyl group to form a benzylic alcohol. Naphthalene dioxygenase has been observed to catalyze both types of reactions. The subsequent action of dehydrogenases can then convert the alcohol to an aldehyde and then to a carboxylic acid. For example, in Sphingomonas sp., an aldehyde dehydrogenase is involved in the conversion of various aromatic aldehydes to their corresponding carboxylic acids.

The following table outlines the observed transformation products from the biocatalysis of 2,6-dimethylnaphthalene in specific bacterial strains.

| Bacterial Strain | Substrate | Intermediate Products | Final Product |

| Pseudomonas sp. D-87 | 2,6-Dimethylnaphthalene | 2-Hydroxymethyl-6-methylnaphthalene, 6-Methylnaphthalene-2-carboxylic acid | 2,6-Naphthalene dicarboxylic acid |

| Alcaligenes sp. D-59 | 2,6-Dimethylnaphthalene | Not specified | 2,6-Naphthalene dicarboxylic acid |

This biocatalytic oxidation of the methyl groups of 2,6-DMN to carboxylic acids represents a key step in the formation of precursors for 2,6-Dimethylnaphthalene-1-carboxylic acid. The high selectivity of these enzymatic reactions makes them an attractive area of research for the synthesis of functionalized naphthalene derivatives.

Advanced Applications of Naphthalene Carboxylic Acid Derivatives in Material Science Research

Monomeric Building Blocks for Specialty Polymers

The incorporation of naphthalene-based units into polymer backbones is a well-established strategy for enhancing material properties. The rigidity of the naphthalene (B1677914) ring system restricts segmental motion, leading to polymers with higher glass transition temperatures (Tg), improved mechanical strength, and better barrier properties compared to their benzene-based analogues.

Naphthalene dicarboxylic acids are critical monomers in the synthesis of high-performance polyesters. The most prominent example is 2,6-naphthalenedicarboxylic acid (2,6-NDA), which serves as the primary feedstock for polyethylene (B3416737) naphthalate (PEN). researchgate.net 2,6-Dimethylnaphthalene (B47086) (2,6-DMN) is the key precursor for manufacturing 2,6-NDA through oxidation. nacatsoc.orggoogle.com

PEN is produced by reacting 2,6-NDA or its dimethyl ester (2,6-NDC) with ethylene (B1197577) glycol. researchgate.netnacatsoc.org Compared to its counterpart, polyethylene terephthalate (B1205515) (PET), PEN exhibits superior performance characteristics, including a higher glass transition temperature, greater tensile strength, enhanced chemical resistance, and lower gas permeability. researchgate.netnacatsoc.org These properties make PEN a valuable material for applications such as high-performance films, fibers, and containers for hot-fill applications. nacatsoc.org

Similarly, poly(butylene-2,6-naphthalate) (PBN) is synthesized using 2,6-naphthalenedicarboxylate and butanediol. The incorporation of the naphthalene unit into PBN results in a material with enhanced thermal and mechanical properties. reading.ac.uk Furthermore, naphthalene-based diols and diacids are integral components in the formulation of liquid crystal polymers (LCPs). The rigid, rod-like nature of the naphthalene moiety helps to promote the formation of the ordered liquid crystalline phase, which is essential for achieving the ultra-high strength and stiffness characteristic of LCPs. researchgate.net The introduction of the naphthalene ring structure into copolyesters has been shown to linearly increase the glass transition temperature, effectively inhibiting crystallization and enhancing thermal performance. figshare.com

| Polymer | Key Monomers | Glass Transition Temperature (Tg) | Key Properties |

|---|---|---|---|

| Poly(ethylene terephthalate) (PET) | Terephthalic Acid, Ethylene Glycol | ~70-80 °C | Good clarity, widely used in packaging. |

| Poly(ethylene naphthalate) (PEN) | 2,6-Naphthalenedicarboxylic Acid, Ethylene Glycol | ~120 °C | Superior thermal resistance, strength, and gas barrier properties compared to PET. nacatsoc.org |

| Poly(cyclohexane 1,4-dimethylene terephthalate) (PCT) | Terephthalic Acid, 1,4-Cyclohexanedimethanol | ~85-90 °C | Better thermal and hydrolysis resistance than PET. |

| PCTN (Copolyester) | TPA, 2,6-NDA, CHDM | Increases with NDA content (>90 °C) | Improved Tg and barrier properties attributed to the rigid naphthalenic unit. researchgate.net |

The versatility of the naphthalene core allows for the design and synthesis of a wide array of functionalized monomers. lifechemicals.com By introducing different substituent groups onto the naphthalene ring, chemists can precisely tune the properties of the resulting polymers. For example, functionalizing naphthalene diimides (NDIs) at their core or imide positions creates monomers for organic semiconductors and other optoelectronic applications. rsc.orgcolab.ws

The synthesis of novel naphthalene-based building blocks with controlled substitution patterns is an active area of research. lifechemicals.com For instance, 2,6-di(1-pyrazolyl)naphthalene has been designed as a monomer for the regiospecific synthesis of poly(arylenevinylene)s through a cobalt-catalyzed hydroarylation polyaddition, yielding materials for organic light-emitting diodes (OLEDs). nih.gov Similarly, new polymeric materials have been synthesized by copolymerizing 1,4-naphthalene with building blocks like N-alkylated phenothiazine (B1677639) and triphenylamine (B166846) substituted fluorene (B118485) via Suzuki coupling, demonstrating how structural geometry can be varied to tune device performance. mdpi.com The introduction of naphthalene into polymer networks, such as in porous polyaminal-linked polymers, has been shown to improve porosity, which is beneficial for applications like CO2 capture and heavy metal adsorption. mdpi.com These functionalized monomers open pathways to polymers with tailored solubility, processability, and electronic properties.

Supramolecular Assemblies and Coordination Polymers

Beyond covalent polymers, naphthalene carboxylic acid derivatives are instrumental in the field of supramolecular chemistry, where molecules are organized through non-covalent interactions. These interactions, though weaker than covalent bonds, allow for the construction of highly ordered and often functional materials.

Hydrogen bonding is a powerful and directional interaction that drives the self-assembly of many organic molecules, including naphthalene carboxylic acids. ethernet.edu.et The carboxylic acid functional group is particularly effective in forming robust and predictable hydrogen-bonded networks. nih.gov In the solid state, naphthalene carboxylic acids frequently form cyclic-dimer motifs, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govnih.gov

These hydrogen-bonding interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. mdpi.comresearchwithnj.com The final supramolecular structure is influenced by the position of the carboxylic acid groups on the naphthalene ring and the presence of other functional groups that can participate in or sterically influence the hydrogen bonding patterns. This predictable self-assembly is a cornerstone of crystal engineering, enabling the rational design of solid-state materials with specific structures and properties. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Naphthalene dicarboxylates (NDCs) are widely used as organic linkers in the synthesis of MOFs due to their rigidity, stability, and ability to form diverse coordination networks. rsc.orgnih.gov The 2,6-naphthalenedicarboxylate (2,6-NDC²⁻) ligand, in particular, has been used to construct numerous MOFs with various metal ions, including lanthanides and transition metals. rsc.orgnih.gov

The coordination of 2,6-NDC²⁻ with metal centers, such as yttrium (Y³⁺), can lead to a remarkable diversity of structures. nih.govfrontiersin.org By altering synthetic conditions like solvents, temperature, or the addition of competing ligands (coordination modulation), multiple distinct MOF structures can be accessed from the same metal-ligand combination. nih.govfrontiersin.org These materials often exhibit permanent porosity and high thermal stability, making them suitable for applications in gas storage, separation, and sensing. rsc.orgnih.gov For example, amino-functionalized naphthalene dicarboxylates have been used to synthesize MOFs with favorable fluorescence and photocatalytic properties. rsc.org

| Compound | Metal Salt | Ligand | Solvent | Temperature (°C) | Resulting Structure |

|---|---|---|---|---|---|

| 1 | YCl₃ | 2,6-NDC-H₂ | DMF | 120 | 3D coordination polymer, monoclinic space group P2₁/c. frontiersin.org |

| 2 | Y(NO₃)₃·6H₂O | 2,6-NDC-H₂ | DMF | 120 | Structure with disordered Y2 ions and coordinated nitrate (B79036) anions. frontiersin.org |

| 3 | Y(NO₃)₃·6H₂O | 2,6-NDC-H₂ | DMF/HNO₃ | 120 | Structure with discrete dimeric Secondary Building Units (SBUs). frontiersin.org |

| 4 | Y(OAc)₃·xH₂O | 2,6-NDC-H₂ | DMF | 120 | Structure containing chains of dimers with acetate (B1210297) ligands. frontiersin.org |

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. The hydrophobic and planar nature of the naphthalene ring makes its derivatives interesting components for both hosts and guests in supramolecular systems.

Naphthalene derivatives can be included as guests within the hydrophobic cavities of host molecules like cyclodextrins. researchgate.netresearchgate.net The formation of these inclusion complexes is driven by noncovalent forces, including hydrophobic, van der Waals, electrostatic, and hydrogen bonding interactions. researchgate.net The stability and selectivity of this binding depend on factors like size, shape, and geometric complementarity between the host and guest. researchgate.net Such systems are crucial for developing molecular sensors, drug delivery vehicles, and systems for controlled release. The principles of host-guest chemistry guide the design of molecules with specific recognition capabilities, forming the basis for more complex molecular machines and functional materials. scispace.com

Advanced Analytical Methodologies for 2,6 Dimethylnaphthalene 1 Carboxylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 2,6-Dimethylnaphthalene-1-carboxylic acid, allowing researchers to elucidate its atomic arrangement and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions relative to the carboxylic acid and methyl substituents. The protons of the two methyl groups would produce sharp singlet peaks in the upfield region (around 2.5 ppm). The acidic proton of the carboxylic acid group would be observed as a broad singlet, often further downfield (>10 ppm), and its position can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), the various aromatic carbons of the naphthalene ring (120-150 ppm), and the carbons of the two methyl groups (around 20-25 ppm).

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Signal Characteristics |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| ¹H | Aromatic (-ArH) | 7.0 - 8.5 | Multiplets |

| ¹H | Methyl (-CH₃) | ~2.5 | Singlets |

| ¹³C | Carbonyl (-COOH) | 165 - 185 | Singlet |

| ¹³C | Aromatic (Ar-C) | 120 - 150 | Multiple Singlets |

| ¹³C | Methyl (-CH₃) | 20 - 25 | Singlet |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The monoisotopic mass of the compound is 200.08372 Da. uni.lu High-resolution mass spectrometry can confirm the molecular formula, C₁₃H₁₂O₂.

In addition to providing the molecular weight, MS reveals structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart, it forms characteristic fragment ions. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable groups. youtube.comyoutube.com

Molecular Ion (M⁺·): The peak corresponding to the intact ionized molecule.

[M-OH]⁺: Loss of a hydroxyl radical (m/z 17) from the carboxylic acid group.

[M-COOH]⁺: Loss of the entire carboxyl group (m/z 45).

[M-H]⁻: In negative ion mode, the deprotonated molecule is often the most prominent ion observed. uni.lu

| Ion/Fragment | Description | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

|---|---|---|---|

| [M]⁺· | Molecular Ion | 200.08 | - |

| [M+H]⁺ | Protonated Molecule | 201.09 | - |

| [M+Na]⁺ | Sodium Adduct | 223.07 | - |

| [M-H]⁻ | Deprotonated Molecule | - | 199.08 |

| [M-OH]⁺ | Loss of Hydroxyl Radical | 183.08 | - |

| [M-COOH]⁺ | Loss of Carboxyl Group | 155.08 | - |

Data based on predicted values for C₁₃H₁₂O₂. uni.lu

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum for this compound would be dominated by characteristic absorptions from the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, an intense C=O (carbonyl) stretching band around 1680-1710 cm⁻¹, and a C-O stretching band between 1210-1320 cm⁻¹. libretexts.orgpressbooks.pub Additional peaks corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of the methyl groups, would also be present. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for characterizing the vibrations of the naphthalene ring system and the C-C bonds of the carbon skeleton, complementing the data obtained from IR spectroscopy. nih.gov

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1500 - 1600 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of this compound and quantifying it in liquid samples. A reversed-phase HPLC method is typically employed for this type of aromatic acid. The separation is based on the compound's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The strong UV absorbance of the naphthalene ring system allows for sensitive detection using a UV-Vis detector. A study on the related compound 2,6-naphthalene dicarboxylic acid utilized an HPLC-UV method for analysis. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient mixture of Acetonitrile/Methanol and acidified water (e.g., with 0.1% formic acid) |

| Detection | UV-Vis Absorbance (e.g., at 254 nm) |

| Application | Purity assessment, quantification, reaction monitoring |

Due to its low volatility and high polarity, this compound is not well-suited for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Analysis typically requires a chemical derivatization step, such as esterification (e.g., to its methyl ester), to increase its volatility.

However, GC-MS is an invaluable tool for analyzing volatile intermediates and precursors involved in the synthesis of the target compound. For instance, the starting material, 2,6-dimethylnaphthalene (B47086), is a volatile polycyclic aromatic hydrocarbon that can be readily analyzed by GC-MS. chemicalbook.com This technique allows for the separation of isomers and the identification of impurities in the starting materials, which is critical for ensuring the final product's quality.

| Technique | Analyte Type | Sample Preparation | Application in Context |

|---|---|---|---|

| GC-MS | Volatile & Semi-Volatile Compounds | Direct injection or solvent extraction | Analysis of volatile precursors (e.g., 2,6-dimethylnaphthalene), reaction byproducts, and solvent impurities. |

| Derivatization-GC-MS | Non-Volatile Carboxylic Acids | Esterification (e.g., with methanol) to form a volatile derivative. | Quantification of this compound when HPLC is not available or suitable. |

X-ray Diffraction and Crystallography for Solid-State Structure Analysis

X-ray diffraction (XRD) and crystallography are indispensable techniques for the unambiguous determination of the solid-state structure of crystalline materials. These methods provide precise information on the three-dimensional arrangement of atoms and molecules within a crystal lattice, offering insights into molecular conformation, packing, and intermolecular interactions. For a compound such as this compound, these analyses are crucial for understanding its physical properties and behavior in the solid state.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the molecular structure of crystalline solids. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the atomic positions can be determined with high precision.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the analysis of closely related naphthalene carboxylic acids provides a clear framework for the methodology and the type of information that can be obtained.

Key Structural Insights from Related Naphthalene Carboxylic Acids:

Molecular Conformation: Studies on compounds like 1,8-naphthalenedicarboxylic acid reveal significant deviations from planarity. nih.gov The naphthalene core itself may be nearly planar, but steric hindrance between substituent groups can force them out of the plane. nih.gov For instance, in 1,8-naphthalenedicarboxylic acid, the carboxyl groups are twisted with respect to the naphthalene plane, adopting positions significantly above and below it. nih.gov In contrast, the carboxyl group in 2,3-naphthalenedicarboxylic acid makes a dihedral angle of 33.1° with the naphthalene core. nih.gov

Crystal Packing: Beyond hydrogen bonding, the molecules arrange themselves in specific patterns, such as stacks or herringbone arrangements. nih.govnih.gov In 2,3-naphthalenedicarboxylic acid, molecules are arranged in stacks, and hydrogen bonds link adjacent stacks. nih.gov

The table below summarizes crystallographic data determined for several naphthalene dicarboxylic acids, illustrating the precise structural parameters that can be obtained from single-crystal X-ray diffraction.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 2,6-Naphthalenedicarboxylic acid | C12H8O4 | Triclinic | P1 | a = 3.7061 Å, b = 7.4688 Å, c = 8.5352 Å α = 86.62°, β = 85.49°, γ = 87.99° nih.gov |

| 2,3-Naphthalenedicarboxylic acid | C12H8O4 | Monoclinic | C2/c | a = 5.087 Å, b = 19.222 Å, c = 9.552 Å β = 93.81° nih.gov |

| 1,8-Naphthalenedicarboxylic acid | C12H8O4 | Orthorhombic | Pbca | a = 15.308 Å, b = 17.926 Å, c = 7.093 Å nih.gov |

Powder X-ray Diffraction (PXRD) is a rapid and powerful analytical technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. ncl.ac.uk

The primary applications of PXRD in the study of compounds like this compound include:

Phase Identification: PXRD is highly effective at distinguishing between different crystalline phases, known as polymorphs. ncl.ac.uk Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility, melting point, and stability. By comparing the experimental diffraction pattern of a sample to a database of known phases, one can quickly identify the crystalline form present. ncl.ac.uk

Purity Analysis: The technique can be used to identify the presence of crystalline impurities or unreacted starting materials in a sample. ncl.ac.uk

Structure Solution: In cases where suitable single crystals cannot be grown, it is possible to solve the crystal structure ab initio (from the beginning) using only high-quality powder diffraction data. nih.gov This approach was successfully used to determine the crystal structures of 2,6-naphthalenedicarboxylic acid and 2,6-dimethylnaphthalene. nih.gov

For example, the crystal structure of 2,6-naphthalenedicarboxylic acid was solved using PXRD and refined using the Rietveld method, providing detailed structural information without a single crystal. nih.gov This demonstrates the capability of powder diffraction to serve not just as a fingerprinting tool but also as a primary method for structure determination.

The table below presents the unit cell parameters for 2,6-Dimethylnaphthalene, a related precursor compound, which were determined using powder X-ray diffraction techniques.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (from PXRD) |

|---|---|---|---|---|

| 2,6-Dimethylnaphthalene | C12H12 | Orthorhombic | Pbca | a = 7.4544 Å, b = 6.0826 Å, c = 20.0946 Å nih.gov |

Computational Chemistry and Theoretical Studies on 2,6 Dimethylnaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. They allow for the characterization of transient species such as transition states and intermediates, providing a detailed picture of reaction pathways and kinetics.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of reactions involving complex systems, such as those catalyzed by zeolites. Zeolites are microporous aluminosilicates that can provide shape selectivity and acidic sites for various organic transformations. While direct studies on 2,6-dimethylnaphthalene-1-carboxylic acid are not prevalent, extensive research on the related compound, 2,6-dimethylnaphthalene (B47086) (2,6-DMN), offers significant insights.

The isomerization of dimethylnaphthalene isomers within acidic zeolites like beta zeolite is a crucial step in the industrial synthesis of 2,6-DMN, a key monomer for high-performance polymers. techconnect.org DFT calculations, particularly using modern functionals like M06-L, have been employed to investigate the detailed reaction mechanism for the conversion of 1,5-DMN to 2,6-DMN. techconnect.org This reaction is understood to proceed through a stepwise mechanism involving three key steps:

Protonation: The naphthalene (B1677914) ring is protonated by a Brønsted acid site of the zeolite.

Methyl Shift: An intramolecular methyl group migration occurs, which is the rate-determining step of the process. techconnect.org

Proton Back-Donation: The proton is transferred back to the zeolite framework, releasing the isomerized product. techconnect.org

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| 1,5-DMN → 1,6-DMN | 23.97 | Rate-determining methyl shift |

| 1,6-DMN → 2,6-DMN | 20.79 | Subsequent methyl shift |

Studying reactions within a zeolite framework presents a significant computational challenge due to the large number of atoms involved. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach designed to address this challenge. acs.org It partitions the system into layers that are treated at different levels of theory.

For zeolite-catalyzed reactions, a typical ONIOM setup includes:

High-Level Layer (QM): The substrate molecule (e.g., this compound) and the immediate active site of the zeolite are treated with a high-accuracy quantum mechanics method, such as DFT or even more sophisticated ab initio methods. rsc.org

Low-Level Layer (MM): The bulk of the zeolite framework, which primarily exerts steric and electrostatic effects, is treated with a computationally less expensive method, such as molecular mechanics (MM) using a universal force field (UFF). conicet.gov.ar

This layered approach allows for an accurate description of the bond-breaking and bond-forming events in the active site while remaining computationally feasible for the entire system. Studies on the isomerization of 1,5-DMN to 2,6-DMN have successfully used a two-layer ONIOM(M06L/6-31G(d,p):UFF) scheme. techconnect.org This method yielded activation and adsorption energies that were in good agreement with experimental data, demonstrating the influence of the zeolite's pore size on enhancing the reaction. techconnect.org To accurately model a reaction involving this compound within a zeolite, the ONIOM methodology would be indispensable.

Molecular Dynamics Simulations of Naphthalene Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of systems, from small molecules to large biological complexes. youtube.com

For naphthalene derivatives, MD simulations can be applied to investigate a range of phenomena. Simulations have been used to understand the dissociation dynamics of polycyclic aromatic hydrocarbon (PAH) radical cations, revealing that the primary dissociation pathways are the loss of hydrogen atoms and acetylene (B1199291) (C₂H₂). nih.gov Such studies are crucial for understanding the stability of these molecules in high-energy environments.

Another significant application is in studying the interaction of naphthalene derivatives with biological membranes. The structure and size of a PAH molecule are crucial for how it interacts with and incorporates into phospholipid bilayers, which can alter membrane fluidity and function. nih.gov MD simulations can model the permeation of molecules like this compound across a lipid membrane, providing insights into its bioavailability and potential mechanisms of action or toxicity. mdpi.com These simulations can track the molecule's position, orientation, and interactions with lipid headgroups and acyl chains, elucidating the free energy landscape of the permeation process. mdpi.com

Prediction of Supramolecular Assembly and Interaction Energies

The carboxylic acid and naphthalene moieties of this compound make it an ideal candidate for forming ordered supramolecular structures through non-covalent interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the planar naphthalene ring can participate in π-π stacking interactions.

Computational methods are highly effective at predicting how these molecules will self-assemble. DFT calculations can be used to optimize the geometries of various possible dimers and larger aggregates. mdpi.com By analyzing these structures, one can identify the key interactions driving the assembly. For aromatic carboxylic acids, common motifs include head-to-head hydrogen bonding between carboxyl groups and various stacked arrangements of the aromatic rings. nih.gov

To quantify the strength of these non-covalent interactions, high-level theoretical methods such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with empirical dispersion corrections (DFT-D) are employed. rsc.org These calculations can dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion. mdpi.com This allows for a detailed understanding of the forces governing the supramolecular architecture. For instance, the O-H···O hydrogen bond is primarily electrostatic, while the stacking of naphthalene rings is dominated by dispersion forces.

| Interaction Type | Typical Energy Range (kcal/mol) | Dominant Force Component |

|---|---|---|

| Carboxylic Acid Dimer (O-H···O) | -12 to -18 | Electrostatics |

| Parallel-Displaced π-π Stacking | -2 to -5 | Dispersion |

| T-shaped π-π Stacking | -1 to -3 | Electrostatics/Dispersion |

| C-H···O Hydrogen Bond | -1 to -4 | Electrostatics |

Structure-Reactivity Relationships and In Silico Design

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of molecules with desired properties. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound with a specific property, such as biological activity or reactivity. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, are typically derived from DFT calculations. researchgate.net Key descriptors include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. researchgate.net

Geometric Properties: Molecular surface area, volume, and specific bond lengths or angles.

Topological Properties: Indices that describe the connectivity of atoms within the molecule. nih.gov

Once these descriptors are calculated, statistical methods are used to build a model that links them to an experimentally measured activity. QSAR investigations of naphthalene derivatives have shown that properties like the partition coefficient (log P) and HOMO energy can be critical in describing their antimicrobial activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. This approach allows for the rational, in silico design of molecules with enhanced efficacy, lower toxicity, or improved material properties. nih.govfrontiersin.org

| Descriptor | Physical Significance |

|---|---|

| EHOMO (Energy of HOMO) | Relates to electron-donating ability |

| ELUMO (Energy of LUMO) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of molecular polarity |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released upon gaining an electron |

Research Challenges and Future Directions for 2,6 Dimethylnaphthalene 1 Carboxylic Acid

Enhancing Regioselectivity in Methylnaphthalene Functionalization

A primary challenge in the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid is achieving high regioselectivity during the functionalization of the 2,6-dimethylnaphthalene (B47086) (2,6-DMN) precursor. The naphthalene (B1677914) ring possesses multiple C-H bonds that can be activated, leading to mixtures of isomers that are often difficult and costly to separate.

Controlling the position of the incoming carboxyl group is of paramount importance. nih.govresearchgate.net The two methyl groups on the 2,6-DMN skeleton direct incoming electrophiles, but often not with perfect selectivity, resulting in a mixture of carboxylated products. The development of synthetic methodologies that can precisely target a specific C–H bond is a key area of research. nih.govresearchgate.net Strategies being explored include:

Directing Groups: The use of directing groups that can coordinate to a metal catalyst and guide the functionalization to a specific, often sterically hindered, position is a promising approach. researchgate.netnih.gov For naphthalene derivatives, directing groups can steer reactions to the peri (C8) or ortho (C2) positions, depending on the group's nature and placement. researchgate.net Research into removable or traceless directing groups is particularly active, as this avoids an extra synthetic step for their removal.

Catalyst Design: The development of shape-selective catalysts, such as modified zeolites or bespoke organometallic complexes, can help control regioselectivity. acs.org The catalyst's steric and electronic properties can favor the transition state leading to the desired isomer over others.

Mechanistic Understanding: A deeper mechanistic insight into C-H activation pathways is crucial for designing more selective reactions. nih.gov Understanding the subtle electronic and steric factors that govern the reactivity of different positions on the dimethylnaphthalene ring will enable more rational catalyst and reaction design.

Overcoming the challenge of regioselectivity is essential for creating economically viable routes to pure this compound, avoiding complex separation processes. nacatsoc.org

Developing Sustainable and Green Synthetic Pathways

Traditional methods for the synthesis of carboxylic acids and the functionalization of aromatic hydrocarbons often rely on harsh reagents, stoichiometric oxidants, and organic solvents, raising environmental concerns. mdpi.com A major future direction is the development of sustainable and green synthetic pathways for this compound.

Key areas of focus include:

Biocatalysis: The discovery of enzymes that can perform selective carboxylation of aromatic hydrocarbons offers a highly sustainable alternative. For instance, naphthalene carboxylase has been identified as an enzyme that initiates the anaerobic degradation of naphthalene by carboxylating it to 2-naphthoic acid. nih.gov Exploring or engineering similar enzymes for the specific carboxylation of 2,6-DMN could provide a green route that operates under mild, aqueous conditions. nih.gov

Green Oxidants: Replacing conventional stoichiometric oxidants with environmentally benign alternatives like hydrogen peroxide (H₂O₂) or even molecular oxygen is a critical goal. mdpi.comnih.gov Research into catalytic systems that can utilize these green oxidants efficiently is ongoing.

Alternative Solvents: The use of water, supercritical fluids, or recyclable ionic liquids instead of volatile organic solvents can significantly reduce the environmental impact of the synthesis.

Catalytic C-H Carboxylation: Direct carboxylation of the C-H bond using carbon dioxide (CO₂) as the carboxyl source is a highly atom-economical and sustainable approach. While challenging, progress in palladium-catalyzed oxidative carbonylation and other C-H activation techniques offers potential pathways for this transformation. acs.orgresearchgate.net

Exploring Novel Applications in Emerging Technologies

While 2,6-dimethylnaphthalene is a known precursor to 2,6-naphthalenedicarboxylic acid, the monomer for the high-performance polymer polyethylene (B3416737) naphthalate (PEN), the specific applications for this compound are less established and represent a significant area for future research. researchgate.net Its unique structure, combining the rigid naphthalene core with precisely placed methyl and carboxyl groups, suggests potential in several advanced technology areas.

Future research will likely explore its use as:

A Specialty Monomer: Incorporation of this compound into polyesters, polyamides, or other polymers could impart unique properties. The single carboxylic acid group allows it to function as a chain terminator or as a monomer for creating polymers with pendant naphthalene groups, potentially enhancing thermal stability, gas barrier properties, and optical characteristics. europeanscience.org

An Intermediate for Pharmaceuticals and Agrochemicals: The naphthalene skeleton is a privileged structure found in many biologically active compounds. exlibrisgroup.com This specific carboxylic acid could serve as a versatile starting material for the synthesis of complex molecules with potential therapeutic or agricultural applications.

A Building Block for Electronic Materials: Polycyclic aromatic hydrocarbons are fundamental components in organic electronics. researchgate.net Derivatives of this compound could be synthesized and investigated for their properties as organic semiconductors, luminophores, or components in organic light-emitting diodes (OLEDs).

The table below outlines potential research avenues for novel applications.

| Technology Area | Potential Role of this compound | Desired Properties to Investigate |

| High-Performance Polymers | Specialty monomer or modifier | Thermal stability, mechanical strength, gas barrier performance, UV resistance |

| Pharmaceuticals | Synthetic intermediate | Biological activity, receptor binding affinity |

| Organic Electronics | Precursor for functional materials | Charge transport properties, photoluminescence, electrochemical stability |

| Advanced Coatings | Additive or monomer | Hardness, chemical resistance, optical clarity |

Advanced Characterization Techniques for Complex Reaction Mixtures

The synthesis of this compound often results in complex mixtures containing the starting material, the desired product, and various regioisomers. A significant research challenge is the accurate and efficient analysis of these mixtures. Future advancements will rely on the application and refinement of advanced characterization techniques.

Hyphenated Chromatographic Techniques: The combination of separation methods with powerful detectors is essential for resolving and identifying components in complex reaction outputs. ijsrtjournal.comresearchgate.netnih.govsaspublishers.com Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating isomers and providing definitive structural information based on fragmentation patterns and molecular weight. rdd.edu.iqnih.govysu.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC), are crucial for the unambiguous structural elucidation of naphthalene derivatives. nih.govresearchgate.net They allow for precise determination of the substitution pattern on the naphthalene ring, which is critical for confirming the regioselectivity of a reaction.

Spectroscopic and Crystallographic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) help in identifying functional groups, while X-ray crystallography provides the definitive solid-state structure of isolated products, confirming their stereochemistry and substitution patterns. nih.gov

The development of more rapid and sensitive analytical methods will be crucial for high-throughput screening of new catalysts and reaction conditions, accelerating the discovery of optimized synthetic routes.

Integrated Experimental and Computational Approaches in Naphthalene Chemistry

The complexity of naphthalene functionalization necessitates a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.orgtandfonline.combham.ac.ukbath.ac.ukresearchgate.net This integrated strategy is a key future direction for advancing the field, enabling a deeper understanding of reaction mechanisms and predicting chemical behavior.

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying the chemistry of naphthalene and its derivatives. researchgate.netrsc.orgresearchgate.netubc.ca It can be used to:

Calculate the relative energies of different isomers to predict the thermodynamic product distribution.

Model transition state structures and calculate activation barriers to understand reaction kinetics and explain observed regioselectivity. nih.govresearchgate.net

Simulate spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data. researchgate.net

Predictive Modeling: By building and validating computational models against experimental data, researchers can screen potential catalysts and directing groups in silico before committing to laboratory synthesis. This can significantly reduce the time and resources required to develop new, selective reactions.

Mechanism Elucidation: When experimental results are ambiguous, computational studies can provide detailed mechanistic pathways, identifying key intermediates and transition states that are difficult or impossible to observe directly. researchgate.netresearchgate.net

The iterative cycle of computational prediction, experimental validation, and model refinement is poised to accelerate progress in controlling the regioselective synthesis of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dimethylnaphthalene-1-carboxylic acid, and how can purity be assessed?

- Methodology : Synthesis of naphthalene derivatives often involves carboxylation or alkylation of precursor compounds. For example, dipotassium naphthalate and cadmium chloride have been used in carboxylation reactions for structurally similar compounds like 2,6-naphthalenedicarboxylic acid . Purity assessment typically combines chromatographic techniques (HPLC, GC) with spectroscopic methods (NMR, IR) to verify structural integrity and detect impurities. For instance, nuclear magnetic resonance (NMR) can confirm methyl group positioning and carboxylic acid functionality, while gas chromatography (GC) quantifies residual solvents or byproducts .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

- Methodology : Solubility is assessed via gradient solubility tests in solvents like water, ethanol, and dimethyl sulfoxide (DMSO), with quantification using UV-Vis spectroscopy or mass spectrometry. Stability studies involve accelerated degradation under varying pH, temperature, and light exposure, followed by HPLC analysis to monitor decomposition products. For example, combustion studies of related naphthalenes highlight the formation of CO, CO₂, and NOx under high temperatures, which informs stability protocols .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR identify methyl groups (δ ~1.8–2.5 ppm for CH₃) and carboxylic acid protons (broad signal near δ 12–14 ppm).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm carboxylic acid functionality.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₄O₂: theoretical 214.0994) .

Advanced Research Questions

Q. How can contradictory data on the compound’s toxicity or environmental persistence be resolved?

- Methodology : Discrepancies in toxicity data (e.g., LD₅₀ values) require meta-analysis of peer-reviewed studies, prioritizing in vivo models and standardized OECD guidelines. For environmental persistence, gas chromatography-mass spectrometry (GC-MS) paired with soil/water half-life studies under controlled conditions (e.g., OECD 307) can clarify degradation pathways. The U.S. ATSDR toxicological profiles emphasize cross-referencing human, animal, and in vitro data to address uncertainties .

Q. What experimental designs are suitable for probing its biological activity in cellular models?

- Methodology :

- Dose-Response Assays : Use IC₅₀/EC₅₀ determination in relevant cell lines (e.g., cancer, neuronal) with MTT or ATP-based viability assays.

- Mechanistic Studies : RNA-seq or proteomics can identify pathways affected by the compound. For example, naphthalene derivatives have shown interactions with cytochrome P450 enzymes and apoptosis regulators .

- Controls : Include structurally analogous compounds (e.g., 1-naphthoic acid) to isolate methyl group effects .

Q. How can isomerization or byproduct formation be minimized during synthesis?

- Methodology :

- Reaction Optimization : Use catalysts (e.g., Pd/C for hydrogenation) or low-temperature conditions to suppress side reactions.

- Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) or real-time GC-MS. For example, dimethylnaphthalene isomers require precise retention time matching for identification .

Data Contradiction & Validation

Q. What strategies validate the compound’s role in catalytic or supramolecular applications?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to confirm coordination modes in metal-organic frameworks (MOFs).

- Kinetic Studies : Compare turnover frequencies (TOF) with control ligands. For instance, dicarboxylic naphthalenes are used in MOF synthesis due to their rigid geometry .

Q. How do computational methods (e.g., DFT) support experimental findings for this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reactivity sites. For example, methyl groups’ electron-donating effects can be modeled to explain regioselectivity in electrophilic substitutions .

Tables of Key Data

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | HRMS | |

| Thermal Stability | TGA/DSC (combustion analysis) | |

| Solubility in DMSO | UV-Vis Spectroscopy | |

| Toxicity (LD₅₀) | OECD Guideline 423 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.